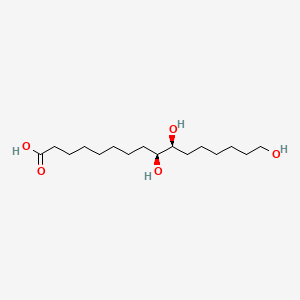

Aleuritic acid

描述

属性

CAS 编号 |

17941-34-3 |

|---|---|

分子式 |

C16H32O5 |

分子量 |

304.42 g/mol |

IUPAC 名称 |

(9S,10S)-9,10,16-trihydroxyhexadecanoic acid |

InChI |

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15-/m0/s1 |

InChI 键 |

MEHUJCGAYMDLEL-GJZGRUSLSA-N |

手性 SMILES |

C(CCC[C@@H]([C@H](CCCCCCO)O)O)CCCC(=O)O |

规范 SMILES |

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |

产品来源 |

United States |

Foundational & Exploratory

Aleuritic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aleuritic acid, a C16 trihydroxy fatty acid primarily derived from shellac, stands as a versatile and renewable platform for chemical synthesis. Its unique polyfunctional structure, featuring a carboxylic acid and three hydroxyl groups, provides a rich scaffold for the development of a diverse range of derivatives with significant potential in the pharmaceutical, cosmetic, and materials science industries. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, their demonstrated biological activities, and their potential therapeutic applications. Particular focus is given to their antimicrobial properties, with available quantitative data on their efficacy. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activity are provided, alongside visualizations of synthetic workflows and a proposed mechanism of action.

Introduction to this compound

This compound, chemically known as (9R,10S,16)-9,10,16-trihydroxyhexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the lac insect Kerria lacca.[1] It typically comprises 20-30% of the total resin.[2] The presence of multiple hydroxyl groups and a terminal carboxylic acid makes it a highly valuable and versatile building block in organic synthesis.[1][3]

The primary applications of this compound have traditionally been in the fragrance industry as a precursor for the synthesis of macrocyclic musk compounds like ambrettolide and civetone.[1] However, growing research interest has unveiled a broader spectrum of potential applications for its derivatives, including roles as bioactive molecules, such as prostaglandins (B1171923) and cyclic ureides, and as monomers for novel polymers.

Synthesis of this compound Derivatives

The functional groups of this compound offer multiple sites for chemical modification, leading to a wide array of derivatives, including esters, amides, lactones, and heterocyclic compounds.

Synthesis of Ambrettolide (A Macrocyclic Lactone)

Ambrettolide, a valuable musk fragrance, is a prominent example of a macrocyclic lactone synthesized from this compound. The synthesis generally involves the protection of the vicinal diol, followed by intramolecular lactonization.

Experimental Protocol: Synthesis of Ambrettolide from this compound

This protocol is a general representation of a common synthetic route.

Step 1: Protection of the 9,10-diol

-

Dissolve this compound in a suitable solvent such as acetone (B3395972) or trimethyl orthoformate.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture to form the corresponding acetonide or dioxolane, protecting the vicinal diol.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst and remove the solvent under reduced pressure.

Step 2: Halogenation of the 16-hydroxy group

-

Dissolve the protected this compound in an appropriate aprotic solvent.

-

Treat the solution with a halogenating agent (e.g., N-bromosuccinimide in the presence of triphenylphosphine) to convert the terminal hydroxyl group to a bromide.

-

Work up the reaction mixture to isolate the 16-bromo derivative.

Step 3: Intramolecular Cyclization (Lactonization)

-

Dissolve the 16-bromo derivative in a large volume of a polar aprotic solvent (e.g., dimethylformamide) to favor intramolecular cyclization.

-

Add a non-nucleophilic base (e.g., potassium carbonate) to facilitate the intramolecular esterification.

-

Heat the reaction mixture under high dilution conditions to promote the formation of the macrocyclic lactone.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, perform an aqueous workup and extract the product with a suitable organic solvent.

Step 4: Deprotection

-

Dissolve the protected lactone in a suitable solvent.

-

Treat with an acidic solution (e.g., aqueous acetic acid) to remove the acetonide or dioxolane protecting group, yielding ambrettolide.

-

Purify the final product by column chromatography.

Diagram of Experimental Workflow: Synthesis of Ambrettolide

Caption: Workflow for the synthesis of ambrettolide from this compound.

Potential Applications of this compound Derivatives

Antimicrobial Activity

Several studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against a range of pathogenic bacteria and fungi. The mechanism of action is thought to be related to the disruption of microbial cell membranes by the lipophilic carbon chain, a common feature of antimicrobial fatty acids.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized this compound derivatives against various microbial strains, as reported in the literature. The specific structures of the tested compounds (e.g., 3e, 3g) were not available in the accessible literature at the time of this report.

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| 3b | - | 12.5 | - | - | - | |

| 3e | 12.5 | >100 | >100 | >100 | - | |

| 3g | 12.5 | >100 | >100 | >100 | 12.5 | |

| 3i | - | - | - | - | 12.5 | |

| 3j | - | 12.5 | - | - | 12.5 | |

| 3l | 12.5 | - | - | - | 6.25 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard protocol for assessing the antimicrobial activity of novel compounds.

1. Preparation of Materials:

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Bacterial and fungal strains cultured in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Positive control (standard antibiotic/antifungal) and negative control (vehicle solvent).

2. Inoculum Preparation:

-

Grow microbial cultures to the mid-logarithmic phase.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

Dispense 100 µL of sterile broth into all wells of the microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Anticancer and Anti-inflammatory Potential (Hypothetical)

While specific studies on the anticancer and anti-inflammatory activities of this compound derivatives are limited in the publicly available literature, the broader class of fatty acids and their derivatives has shown promise in these areas. It is hypothesized that this compound derivatives could modulate key inflammatory and cell survival signaling pathways.

Proposed Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

Based on the known activities of other bioactive fatty acids, it is plausible that certain this compound derivatives could exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of inflammation and are often dysregulated in chronic inflammatory diseases and cancer.

-

NF-κB Pathway: Inhibition of IκB kinase (IKK) would prevent the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).

-

MAPK Pathway: Derivatives could potentially interfere with the phosphorylation cascade of the MAPK pathway, including ERK, JNK, and p38 kinases. Inhibition of these kinases would block the activation of downstream transcription factors like AP-1, which also regulate the expression of inflammatory mediators.

Disclaimer: The following signaling pathway diagram is a hypothetical representation based on the known mechanisms of other bioactive fatty acids and has not yet been experimentally validated for this compound derivatives.

Diagram of Hypothetical Signaling Pathway

Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound derivatives.

Other Potential Applications

The polyfunctionality of this compound also lends itself to applications in materials science and cosmetics.

-

Polymers: this compound can be used as a monomer for the synthesis of biodegradable polymers and plastics with good adhesive properties.

-

Cosmetics: It has been proposed as a substitute for alpha-hydroxy acids in skincare formulations, including anti-aging and anti-wrinkle preparations.

Conclusion and Future Directions

This compound is a readily available, renewable, and versatile chemical scaffold with significant potential for the development of novel derivatives with diverse applications. While its use in the fragrance industry is well-established, emerging research highlights its promise in the pharmaceutical sector, particularly in the development of new antimicrobial agents.

Future research should focus on several key areas:

-

Synthesis and Screening: A systematic synthesis and screening of a wider range of this compound derivatives are needed to establish clear structure-activity relationships for their antimicrobial, anticancer, and anti-inflammatory properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these derivatives exert their biological effects, including their impact on specific signaling pathways, is crucial for their rational design and development as therapeutic agents.

-

Toxicology and Pharmacokinetics: Comprehensive toxicological and pharmacokinetic studies are required to assess the safety and in vivo efficacy of promising derivatives.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of new and effective compounds for a variety of industrial and therapeutic applications.

References

Aleuritic Acid: A Comprehensive Technical Guide to a Versatile Bio-Based Platform Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleuritic acid, a C16 trihydroxy fatty acid primarily sourced from shellac, is emerging as a significant bio-based platform chemical with diverse applications spanning the fragrance, polymer, and pharmaceutical industries. Its unique trifunctional nature, possessing two secondary hydroxyl groups and a terminal primary hydroxyl group along with a carboxylic acid function, makes it a versatile starting material for the synthesis of a wide array of valuable molecules. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its extraction and purification, and its application in the synthesis of high-value chemicals and novel biomaterials. Furthermore, this guide explores the current understanding of its biological activities and its potential as a scaffold for the development of new therapeutic agents.

Introduction: The Rise of a Bio-Based Building Block

In the quest for sustainable and renewable chemical feedstocks, bio-based platform chemicals are gaining prominence as viable alternatives to their petrochemical counterparts.[1] this compound (9,10,16-trihydroxyhexadecanoic acid), derived from the hydrolysis of shellac, a natural resin secreted by the lac insect (Kerria lacca), is a prime example of such a molecule.[2][3] Its inherent chirality and multiple reactive sites offer a rich chemistry for the synthesis of complex molecules.[4][5] This guide serves as a comprehensive resource for researchers and professionals interested in harnessing the potential of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in various applications. The following table summarizes key quantitative data.

| Property | Value | References |

| Chemical Formula | C₁₆H₃₂O₅ | |

| Molecular Weight | 304.42 g/mol | |

| Melting Point | 100-101 °C | |

| Appearance | White to beige crystalline powder | |

| Solubility | Soluble in hot water, methanol (B129727), ethanol, isopropanol (B130326), acetone (B3395972), and acetic acid. Insoluble in cold water, ether, and petroleum ether. | |

| pKa | 4.78 ± 0.10 (Predicted) | |

| LogP | 2.830 |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: A strong peak around 3290 cm⁻¹ corresponds to the stretching of hydroxyl groups. Peaks at approximately 2927 and 2850 cm⁻¹ are attributed to the asymmetric and symmetric C-H stretching of aliphatic chains. The C=O stretching of the carboxylic acid is observed around 1716 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound have been well-characterized and are available in public databases for structural confirmation.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a useful technique for the characterization of this compound and its derivatives.

Production of this compound: From Natural Resin to Pure Chemical

The primary method for obtaining this compound is through the alkaline hydrolysis (saponification) of shellac or seedlac, followed by purification.

Extraction by Alkaline Hydrolysis

Traditional methods of alkaline hydrolysis can be time-consuming, often taking several days for complete saponification. However, recent advancements have optimized this process, significantly reducing the reaction time and improving yields.

Table 2: Comparison of this compound Extraction Methods

| Method | Feedstock | Reaction Conditions | Yield (%) | Purity (%) | References |

| Traditional Method | Seedlac | 10-20% NaOH, extended periods (up to 15 days) | 10-20 | 70-94 | |

| Modified Method | Fresh Resins | 10% NaOH, 35°C, 8 days, with salting-out | 17-18 | >99 | |

| Reactive Adsorption | Seedlac | Optimized NaOH concentration and temperature | 92 | 94 |

Detailed Experimental Protocol: Modified Alkaline Hydrolysis and Recrystallization

This protocol is based on an improved method that yields high-purity this compound.

Materials:

-

Seedlac or fresh lac resin

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Sulfuric acid (H₂SO₄), 10% solution

-

Isopropanol or Methanol

-

Distilled water

-

Filtration apparatus (vacuum filtration)

-

Heating mantle and reflux condenser

-

Crystallization dish

Procedure:

-

Saponification: Dissolve 100 g of seedlac in 200 mL of 10% aqueous NaOH solution in a suitable reaction vessel. Heat the mixture to boiling under reflux with constant stirring until the lac is completely saponified (this can be monitored by the disappearance of solid lac particles). Cool the solution to 35°C and maintain it at this temperature for 8 days.

-

Salting Out: Add distilled water to the hydrolyzed mixture to a final volume of 400 mL. Saturate the solution with NaCl. Heat the mixture to dissolve any remaining salt and then cool it to 8-10°C to precipitate sodium aleuritate.

-

Isolation of Sodium Aleuritate: Filter the precipitate and wash it with a saturated brine solution.

-

Acidification: Dissolve the collected sodium aleuritate in hot distilled water and filter the solution while hot. Acidify the filtrate with 10% H₂SO₄ to precipitate the crude this compound.

-

Purification by Recrystallization:

-

Dissolve 5 g of the crude this compound in 80 mL of boiling distilled water.

-

Slowly add 20 mL of isopropanol or methanol to the hot solution with gentle swirling.

-

Cover the beaker with aluminum foil, leaving a small pinhole, and allow it to cool slowly to room temperature for at least 14 hours.

-

Transfer the mixture to a refrigerator and keep it at 2-3°C for 4 hours to complete the crystallization.

-

Collect the recrystallized this compound by suction filtration and wash the crystals with chilled distilled water.

-

Dry the purified this compound crystals in a hot air oven at 45°C to a constant weight.

-

Workflow for this compound Extraction and Purification:

Caption: A flowchart illustrating the key steps in the extraction and purification of this compound from its natural source.

This compound as a Bio-Based Platform Chemical: Synthetic Applications

The trifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of high-value chemicals.

Synthesis of Macrocyclic Musks

This compound is a key precursor for the synthesis of macrocyclic lactones such as ambrettolide and isoambrettolide, which are highly valued in the fragrance industry for their musk-like scents.

Experimental Protocol: Synthesis of (E)-7-Hexadecen-1,16-olide (Ambrettolide) from this compound

This protocol outlines a simplified synthesis of ambrettolide with improved yield.

Materials:

-

threo-Aleuritic acid

-

Methanol (dry)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Acetone (dry)

-

Sulfuric acid (concentrated)

-

Potassium permanganate (B83412) (KMnO₄)

-

Glacial acetic acid

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF)

-

Imidazole

-

Chlorodiphenyl phosphine

-

Iodine

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

Procedure:

-

Esterification: Esterify threo-aleuritic acid with dry methanol containing BF₃·Et₂O to yield methyl aleuritate.

-

Acetonide Formation and Oxidation: Treat the methyl aleuritate with dry acetone containing concentrated sulfuric acid, followed by oxidation with KMnO₄ in acetic acid to afford the half-ester.

-

Reduction and Deacetonation: Reduce the half-ester with LAH in THF, followed by deacetonation by boiling with 10% H₂SO₄ to give threo-isothis compound (7,8,16-trihydroxyhexadecanoic acid).

-

Olefin Synthesis: Treat the threo-isothis compound with imidazole, chlorodiphenyl phosphine, and iodine in 1,4-dioxane to yield 16-hydroxy-(E)-7-hexadecenoic acid.

-

Esterification: Esterify the resulting acid to afford methyl 16-hydroxy-(E)-7-hexadecenoate.

-

Macrolactonization: Distill the methyl ester with MgCl₂·6H₂O to form ambrettolide.

Synthetic Pathway to Ambrettolide:

Caption: A simplified reaction scheme for the multi-step synthesis of the macrocyclic musk, ambrettolide, from this compound.

Synthesis of Biodegradable Polymers

The bifunctional nature of this compound, with its terminal hydroxyl and carboxyl groups, makes it an excellent monomer for the synthesis of biodegradable polyesters through polycondensation reactions. These bio-based polymers have potential applications in coatings, adhesives, and biomedical materials.

Experimental Protocol: Melt-Polycondensation of this compound

This protocol describes a solvent-free method for the polymerization of this compound.

Materials:

-

This compound

-

Zinc oxide (ZnO) catalyst (optional)

-

Reaction vessel suitable for high-temperature reactions under vacuum

Procedure:

-

Place the desired amount of this compound and catalyst (e.g., 0-10% w/w ZnO) into the reaction vessel.

-

Heat the mixture to the desired polymerization temperature (e.g., 140-200°C) under a nitrogen atmosphere.

-

Once the mixture has melted, apply a vacuum to remove the water formed during the condensation reaction.

-

Continue the reaction for a specified time (e.g., 15-60 minutes), monitoring the viscosity of the polymer melt.

-

Cool the reaction mixture to obtain the poly(this compound).

Biological Activity and Potential Pharmaceutical Applications

While primarily utilized in the chemical industry, this compound and its derivatives are also being investigated for their biological activities.

Anti-inflammatory and Antimicrobial Properties

Studies have indicated that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. Furthermore, derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The exact mechanisms of action are still under investigation, but these findings suggest the potential of this compound as a scaffold for the development of new anti-inflammatory and antimicrobial agents.

Proposed Anti-inflammatory Signaling Pathway

While the direct interaction of this compound with specific signaling pathways is not yet fully elucidated, based on the known mechanisms of other anti-inflammatory fatty acids, a hypothetical pathway can be proposed. Many anti-inflammatory compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Hypothetical Signaling Pathway of this compound in Inflammation:

Caption: A proposed mechanism for the anti-inflammatory action of this compound, suggesting potential inhibition of the NF-κB signaling pathway. This is a hypothetical model and requires experimental validation.

Future Perspectives and Conclusion

This compound stands out as a promising and versatile bio-based platform chemical. Its renewable origin, biodegradability, and unique chemical structure position it as a valuable building block for a more sustainable chemical industry. Future research should focus on elucidating the detailed mechanisms of its biological activities, which could open up new avenues for its application in drug development. Furthermore, the development of more efficient and scalable polymerization techniques will be crucial for its wider adoption in the materials sector. As the demand for green and sustainable technologies continues to grow, this compound is poised to play an increasingly important role in the bio-economy.

References

Spectral Analysis of Aleuritic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a key component of shellac with significant applications in the chemical and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The spectral data of this compound provides a unique fingerprint for its molecular structure. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is based on spectra typically recorded in deuterated solvents such as DMSO-d6.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d6)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~3.38 | m | 1H | H-10 |

| ~3.35 | m | 1H | H-9 |

| ~3.21 | t | 2H | H-16 |

| ~2.04 | t | 2H | H-2 |

| ~1.40 | m | 2H | H-3 |

| ~1.35 | m | 2H | H-15 |

| ~1.24 | br s | ~16H | H-4 to H-8, H-11 to H-14 |

Note: Specific chemical shifts, multiplicities, and coupling constants can vary slightly based on solvent and experimental conditions. The broad singlet around 1.24 ppm corresponds to the overlapping signals of the long methylene (B1212753) chain.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~174.5 | C-1 (COOH) |

| ~73.0 | C-9/C-10 |

| ~61.0 | C-16 |

| ~35.0 - 22.0 | Aliphatic Chain Carbons |

Note: The assignments are based on typical chemical shift ranges for carboxylic acids, secondary alcohols, primary alcohols, and aliphatic carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3290 - 3402 | Strong, Broad | O-H Stretching (Alcohols, Carboxylic Acid) |

| ~2927, 2850 | Strong | C-H Stretching (Asymmetric & Symmetric) |

| ~1710 | Strong | C=O Stretching (Carboxylic Acid) |

| ~1406 | Medium | C-O-H Bending |

| ~1057 | Medium | C-O Stretching |

Data compiled from multiple sources.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS/MS | Negative | 171.1027 | [C₉H₁₅O₃]⁻ Fragment from cleavage between C₉-C₁₀[4] |

| MALDI-FT-ICR-MS | Positive | [M+Na]⁺ | Sodiated molecule |

| MALDI-FT-ICR-MS | Positive | [M-H₂O+Na]⁺ | Sodiated molecule after loss of water |

| LC-MS | Positive | 327.2133 | [M+Na]⁺ |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for acquiring the spectral data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy Protocol

This protocol is suitable for the structural analysis of this compound using ¹H and ¹³C NMR.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (though modern spectrometers can reference the residual solvent peak).

-

-

Data Acquisition :

-

Place the NMR tube in the spectrometer.

-

Acquire the spectrum at a controlled temperature, typically 25 °C.

-

For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.

-

For ¹³C NMR, a longer acquisition time is generally required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (e.g., 2-10 seconds) is crucial for accurate integration, especially for quaternary carbons.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

-

FT-IR Spectroscopy Protocol

This protocol describes the analysis of solid this compound using an FT-IR spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Sample Preparation (ATR Method) :

-

Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die.

-

-

Data Acquisition :

-

Place the sample (ATR setup or KBr pellet in a holder) in the spectrometer's sample compartment.

-

Collect a background spectrum of the empty ATR crystal or the ambient air. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis :

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure of this compound.

-

Mass Spectrometry Protocol

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for non-volatile compounds.

-

Sample Preparation :

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Perform serial dilutions to create working solutions at concentrations appropriate for the instrument's sensitivity (e.g., in the µg/mL to ng/mL range).

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

-

-

LC-MS Analysis :

-

Liquid Chromatography (LC) :

-

Use a reverse-phase column (e.g., C18) suitable for separating fatty acids.

-

The mobile phase typically consists of a gradient of water (often with a small amount of acid like formic acid to aid ionization) and an organic solvent like acetonitrile or methanol.

-

Set an appropriate flow rate and column temperature.

-

-

Mass Spectrometry (MS) :

-

The LC eluent is directed into the mass spectrometer source, typically an Electrospray Ionization (ESI) source.

-

Acquire data in both positive and negative ion modes to observe different adducts and fragments. In positive mode, [M+H]⁺ or [M+Na]⁺ ions are common, while in negative mode, [M-H]⁻ is typically observed.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

-

For structural confirmation, perform tandem MS (MS/MS) experiments. This involves isolating the precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

-

-

-

Data Analysis :

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak to confirm the molecular weight of the compound.

-

Analyze the MS/MS fragmentation pattern to provide further structural confirmation by identifying characteristic neutral losses (e.g., H₂O, CO₂) and fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectral analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to Aleuritic Acid: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a polyhydroxy fatty acid derived primarily from shellac, the resinous secretion of the lac insect (Kerria lacca).[1] Its unique trifunctional nature, possessing three hydroxyl groups and a terminal carboxylic acid, makes it a valuable and versatile building block in various fields, including the synthesis of pharmaceuticals, fragrances, and polymers.[2] In the pharmaceutical industry, it serves as a precursor for the synthesis of bioactive molecules such as prostaglandins (B1171923) and cyclic ureides.[3] For the fragrance industry, it is a key starting material for producing macrocyclic musks like civetone (B1203174) and ambrettolide.[4][5] This technical guide provides an in-depth overview of the commercial suppliers of this compound, the available purity grades, and detailed experimental protocols for its isolation, purification, and analysis.

Commercial Suppliers and Purity Grades

This compound is commercially available from a range of suppliers, primarily located in India, a major producer of shellac. The purity of commercially available this compound varies, with grades suitable for different research and development needs.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Location | Noted Purity/Grades |

| A. B. Enterprises | Mumbai, India | - |

| Agarwal Shellac | Purulia, India | 99-95% |

| AGS Corp | Bidhan Nagar, India | 99% |

| Bajoria Shellac & General Exports Pvt. Ltd. | Kolkata, India | Industrial Grade |

| BRITI Scientific | Hyderabad, India | >97% |

| Chemichain Chemicals Llp | Vapi, India | - |

| Deepak & Co. | Mumbai, India | 99% |

| Earthling Life Science | Surat, India | - |

| HL Aromatics | 98-99% (HPLC) | |

| Hindusuter Shellac Pvt. Ltd. | Technical Grade (99%) | |

| Parwati Lakh Udyog | Kolkata, India | 99% |

| Santa Cruz Biotechnology | ≥94% | |

| Saraogi Shellac Overseas Corp. | Kolkata, India | Reagent, Technical, Analytical Grade |

| Selleck Chemicals | 98%, ≥99% (HPLC) | |

| Simson Pharma Limited | Certificate of Analysis provided | |

| Vrundavan Chemicals | Panoli, India | - |

Table 2: Purity Grades and Analytical Methods

| Purity Grade | Analytical Method | Supplier Example(s) |

| ≥94% | Not specified | Santa Cruz Biotechnology |

| >97% | Titration | BRITI Scientific |

| 98% | Not specified | Selleck Chemicals |

| 98-99% | HPLC | HL Aromatics |

| 99% | Not specified | AGS Corp, Deepak & Co., Parwati Lakh Udyog |

| 99-95% | Not specified | Agarwal Shellac |

| ≥99% | HPLC | Selleck Chemicals |

| Technical Grade (99%) | Not specified | Hindusuter Shellac Pvt. Ltd. |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 9,10,16-Trihydroxyhexadecanoic acid | |

| CAS Number | 533-87-9 | |

| Molecular Formula | C16H32O5 | |

| Molecular Weight | 304.42 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 98-103 °C | |

| Boiling Point | 365.24 °C (Predicted) | |

| Density | 1.1 g/cm³ (Predicted) | |

| Solubility | Soluble in hot water, methanol (B129727), ethanol (B145695), isopropanol, acetone, and acetic acid. Insoluble in cold water. | |

| Acid Value | 181-185 mg KOH/g |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Shellac

This protocol is based on the alkaline hydrolysis (saponification) of shellac, followed by acidification to precipitate the crude this compound, and subsequent recrystallization for purification.

Materials:

-

Shellac or Seedlac

-

Sodium hydroxide (B78521) (NaOH) solution (10-25% w/v)

-

Saturated sodium chloride (NaCl) solution

-

Sulfuric acid (H₂SO₄) solution (10-20% w/w)

-

Activated carbon

-

Ethanol (20-40% v/v) or Aqueous Alcohol

-

Distilled water

-

Filtration apparatus (vacuum filtration recommended)

-

Beakers, heating mantle, stirrer

Methodology:

-

Saponification:

-

In a large beaker, dissolve shellac in a 10-25% sodium hydroxide solution. A typical ratio is 100 g of shellac to 600 mL of 25% NaOH solution.

-

Heat the mixture to 70-110 °C with constant stirring for a minimum of 20 minutes, or until the shellac is completely saponified. Some protocols suggest boiling until saponification is complete.

-

-

Salting Out:

-

After saponification, add a saturated sodium chloride solution to the hot saponified liquid to precipitate the sodium salt of this compound.

-

Allow the mixture to stand at room temperature for at least 14 hours to ensure complete precipitation.

-

-

Filtration and Washing:

-

Separate the precipitated sodium aleuritate by vacuum filtration.

-

Wash the precipitate with a saturated NaCl solution until the filtrate is nearly colorless.

-

-

Acidification:

-

Dissolve the filtered sodium aleuritate in boiling distilled water.

-

While the solution is still hot, slowly add 10-20% sulfuric acid with stirring until the solution is acidic. This will precipitate the crude this compound.

-

-

Purification by Recrystallization:

-

Filter the crude this compound.

-

For purification, dissolve the crude acid in a hot 20-40% ethanol solution or aqueous alcohol.

-

Add a small amount of activated carbon to decolorize the solution and heat for a short period.

-

Hot filter the solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, which will cause the purified this compound to crystallize.

-

Collect the white, crystalline this compound by filtration and dry it. Purity can be assessed by melting point determination and HPLC analysis.

-

Protocol 2: Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the purity of this compound using HPLC with a refractive index detector (RID).

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, injector, column oven, and a differential refractive index detector (RID).

-

Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.

-

Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: Differential Refractive Index Detector (RID).

Methodology:

-

Standard Preparation:

-

Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 1.0 mg/mL.

-

-

Sample Preparation:

-

Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a concentration within the calibration range.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time compared to the standard.

-

Calculate the peak area of the this compound in the sample chromatogram.

-

Determine the concentration of this compound in the sample by using the calibration curve.

-

Calculate the purity of the sample as a percentage.

-

Key Synthetic Pathways Involving this compound

This compound's unique structure makes it a valuable precursor in organic synthesis. Below are graphical representations of its application in the synthesis of macrocyclic musks and as a potential starting point for prostaglandin (B15479496) analogs.

Synthesis of Macrocyclic Musks from this compound

This compound is a key starting material for the synthesis of macrocyclic lactones and ketones, which are highly valued in the fragrance industry for their musk-like odors. The synthesis often involves the protection of hydroxyl groups, oxidative cleavage of the vicinal diol, and subsequent cyclization reactions.

Caption: Synthetic route from this compound to macrocyclic musks.

Conceptual Pathway for Prostaglandin Synthesis

Prostaglandins are lipid compounds derived from fatty acids that have diverse hormone-like effects. While arachidonic acid is the natural precursor for prostaglandins in biological systems, the carbon skeleton of this compound can be conceptually modified to serve as a synthon for prostaglandin analogs in chemical synthesis.

Caption: A conceptual pathway for synthesizing prostaglandin analogs from this compound.

Conclusion

This compound stands out as a readily available and versatile natural product with significant potential in pharmaceutical and industrial applications. This guide provides researchers and drug development professionals with a comprehensive overview of its commercial landscape, purity specifications, and essential experimental protocols. The provided information aims to facilitate the effective utilization of this compound in the synthesis of novel compounds and the development of innovative products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 533-87-9 | FA29176 | Biosynth [biosynth.com]

- 3. Determination of this compound by High Performance Liquid Chromatography with Differential Refractive Index Detector [spkx.net.cn]

- 4. Best Shellac this compound in India [parwatishellac.com]

- 5. m.indiamart.com [m.indiamart.com]

Methodological & Application

Application Notes & Protocols for Microwave-Assisted Extraction of Aleuritic Acid from Seedlac

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the extraction of aleuritic acid from seedlac using microwave-assisted extraction (MAE). This method offers a significant improvement over traditional techniques, providing a faster, more efficient, and environmentally friendly process for obtaining high-purity this compound.

This compound, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major component of lac resin, constituting about 35% of it.[1][2] It is a valuable starting material for the synthesis of various high-demand products in the perfumery and pharmaceutical industries, including macrocyclic lactones like civetone (B1203174) and ambrettolide.[3][4] The conventional commercial process for extracting this compound is often lengthy and inefficient, resulting in lower yields and purity.[3] Microwave-assisted extraction has emerged as a superior alternative, drastically reducing the extraction time from days to minutes and significantly increasing both the yield and purity of the final product.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the microwave-assisted extraction of this compound, comparing it with conventional methods.

Table 1: Comparison of Extraction Methods for this compound from Seedlac

| Parameter | Conventional Method | Microwave-Assisted Extraction (MAE) |

| Extraction Time | 15 days | 1.5 - 2 days |

| Yield (%) | 35 - 40% | 85 - 86% |

| Purity (%) | 70 - 86% | > 98% |

Source:

Table 2: Optimized Conditions for Microwave-Assisted Saponification of Lac Resin

| Parameter | Optimal Value |

| Microwave Power | 200 W |

| NaOH Concentration | 25.8% |

| Microwave Treatment Time | 31 min |

| Resulting this compound Yield | 21.90% |

Source:

Experimental Protocols

This section details the step-by-step methodology for the microwave-assisted extraction and purification of this compound from seedlac.

Materials and Equipment

-

Seedlac

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl) or Sulphuric acid (H₂SO₄)

-

Saturated sodium chloride (NaCl) solution

-

Microwave reactor system

-

Beakers and flasks

-

Filtration apparatus (e.g., Buchner funnel)

-

pH meter or pH indicator strips

-

Drying oven

Protocol 1: Microwave-Assisted Saponification and Extraction

This protocol is based on the optimized conditions for achieving high yield and purity.

-

Preparation of Alkaline Solution: Prepare a sodium hydroxide solution of the desired concentration (e.g., 20-25.8%).

-

Saponification:

-

Place a known quantity of seedlac into the microwave reactor vessel.

-

Add the sodium hydroxide solution.

-

Secure the vessel in the microwave reactor.

-

-

Microwave Irradiation:

-

Set the microwave power to the desired level (e.g., 200 W).

-

Set the reaction time (e.g., 30-31 minutes).

-

Start the microwave irradiation to facilitate the hydrolysis of the lac resin.

-

-

Filtration and Washing:

-

After the reaction is complete, filter the hot hydrolysate to separate the sodium aleuritate solution from the insoluble impurities.

-

Wash the residue with a saturated saltwater solution to ensure maximum recovery of sodium aleuritate.

-

-

Precipitation of this compound:

-

Cool the filtrate containing sodium aleuritate.

-

Slowly add hydrochloric acid or sulphuric acid to the solution while stirring until the pH reaches a point where this compound precipitates out.

-

-

Isolation and Purification:

-

Filter the precipitated this compound.

-

Wash the crude this compound with cold water to remove any remaining salts and impurities.

-

Dry the purified this compound in an oven at a controlled temperature (e.g., 45°C) until a constant weight is achieved.

-

Visualizations

The following diagrams illustrate the workflow of the microwave-assisted extraction process.

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Caption: Comparison of Conventional vs. MAE Methods.

References

Application Notes and Protocols for High-Purity Aleuritic Acid Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recrystallization of Aleuritic acid to achieve high purity. The following sections outline traditional and modified recrystallization techniques, present key quantitative data in a comparative format, and provide step-by-step experimental protocols.

Introduction

This compound (9,10,16-trihydroxyhexadecanoic acid), a key component of shellac resin, is a valuable starting material for the synthesis of various high-value compounds, including macrocyclic lactones used in the fragrance industry, and bioactive molecules.[1][2] The purity of this compound is critical for these applications. Traditional extraction and purification methods are often time-consuming, result in significant product loss, and yield purities ranging from 70-94%.[3][4][5] This necessitates further purification, typically through multi-stage crystallization, which can lead to a 40-50% loss of this compound.

Recent advancements have led to modified recrystallization techniques that significantly improve both yield and purity, achieving over 99% purity with a recovered yield of 85-95%. These methods are more cost-effective, environmentally friendly, and efficient.

Data Summary: Recrystallization Techniques for this compound

The following table summarizes the quantitative data from various recrystallization and purification methods for this compound.

| Parameter | Traditional Method | Modified Single-Step Recrystallization | Reactive Adsorption |

| Starting Material | Crude this compound from Seedlac | Crude this compound from Seedlac | Lac Hydrolysate |

| Purity Achieved | 70-94% | > 99% | 94% |

| Yield (from Seedlac) | 10-20% | 17-18 grams per 100g of fresh resin | 92% (recovered from product mixture) |

| Recrystallization Recovery Yield | 50-60% (due to 40-50% loss) | 85-95% | Not explicitly stated for recrystallization step |

| Primary Solvent(s) | Water, 20-40% (v/v) Alcohol | Water and Methanol (B129727)/Isopropanol (B130326) (80:20 ratio) | n-Butanol (for extraction and adsorption) |

| Key Process Steps | Alkaline hydrolysis, salting out, acidification, multiple recrystallizations with charcoal treatment. | Alkaline hydrolysis, salting-out, single-step recrystallization with a polarity-manipulated solvent system. | Alkaline hydrolysis, reactive adsorption on a polymeric resin, elution. |

| Purity Analysis | Melting Point, HPLC-RID | HPLC-RID, DSC, FESEM | HPLC |

Experimental Protocols

Protocol 1: Modified Single-Step Recrystallization for High-Purity this compound

This protocol is based on a modified extraction and single-step recrystallization method that yields this compound with >99% purity.

1. Alkaline Hydrolysis of Seedlac: a. Dissolve 100g of seedlac in 200 mL of 10% (w/v) sodium hydroxide (B78521) solution. b. Heat the solution to boiling and then maintain it at 35°C for eight days for complete saponification.

2. Salting-Out of Sodium Aleuritate: a. To the hydrolyzed mixture, add single distilled water to a final volume of 400 mL. b. Saturate the solution with sodium chloride (NaCl). c. Gently heat the mixture to dissolve any remaining salt. d. Allow the solution to stand undisturbed at 8-10°C to precipitate the sodium aleuritate. e. Filter the precipitate and wash it with a brine solution.

3. Liberation of Crude this compound: a. Dissolve the washed sodium aleuritate precipitate in hot single distilled water and filter the solution. b. Acidify the filtrate with 10% sulfuric acid to precipitate the crude this compound. c. Filter the crude this compound under vacuum and wash it with cold water. d. Dry the crude this compound in a hot air oven at 45°C to a constant weight.

4. Single-Step Recrystallization: a. Prepare a solvent mixture of water and methanol or isopropanol in an 80:20 (v/v) ratio. b. Dissolve 5g of the crude this compound in 100 mL of the prepared solvent mixture by heating. c. Once dissolved, remove the aluminum foil lid and allow the solution to cool undisturbed for at least 14 hours. d. Transfer the mixture to a refrigerator and keep it at 2-3°C for 4 hours to complete the crystallization. e. Separate the recrystallized this compound by suction filtration and wash the crystals with 200 mL of chilled cold water. f. Dry the purified this compound crystals in a hot air oven at 45°C for 24 hours.

5. Purity Analysis: a. The purity of the final product can be determined using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID). b. Further characterization of melting point and crystal morphology can be performed using Differential Scanning Calorimetry (DSC) and Field Emission Scanning Electron Microscopy (FESEM), respectively.

Protocol 2: Traditional Recrystallization of this compound

This protocol describes a more traditional method for the purification of this compound.

1. Saponification and Salting Out: a. Saponify lac in a 20% (w/w) sodium hydroxide solution at 70-110°C for over 20 minutes until saponification is complete. b. Salt out the saponified liquid with a saturated salt solution and let it stand for more than 14 hours at room temperature to precipitate sodium aleuritate. c. Separate the sodium aleuritate by filtration under reduced pressure and wash it with a saturated salt water solution.

2. Acidification: a. Dissolve the sodium aleuritate in boiling water. b. While still hot, acidify the solution with 15-20% (w/w) sulfuric acid to obtain crude this compound.

3. Recrystallization: a. To the crude acid, add activated carbon powder and a 20-40% (v/v) ethanol (B145695) solution. b. Heat the mixture to boiling and filter it while hot. c. Add cold water to the filtrate and allow it to cool to room temperature for crystallization. d. Filter the crystals and dry them to obtain the final product.

Visualizations

Caption: Workflow for high-purity this compound extraction and recrystallization.

References

- 1. An Improved process for the recovery of this compound from the seedlac | CSIR-CSMCRI Bhavnagar [csmcri.res.in]

- 2. researchgate.net [researchgate.net]

- 3. Improved extraction and recrystallization of high-quality this compound from natural resins using a modified technique (2022) | Mohd. Ali. | 3 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Quantification of Aleuritic Acid Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Application Note and Protocol

Introduction

Aleuritic acid, a major constituent of shellac, is a valuable trihydroxy fatty acid with diverse applications in the pharmaceutical, cosmetic, and polymer industries. Accurate and reliable quantification of this compound is crucial for quality control and research and development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with a Refractive Index Detector (RID) for the quantitative analysis of this compound. The RID is a universal detector suitable for compounds that do not possess a UV chromophore, making it ideal for the analysis of this compound. This method is simple, accurate, stable, and reliable for the determination of this compound.

Principle

The HPLC-RID method separates this compound from other components in a sample mixture based on its affinity for the stationary phase of the HPLC column. The separation is achieved by passing a liquid mobile phase through the column at a constant flow rate. As the separated components elute from the column, they pass through the Refractive Index Detector. The RID measures the difference in the refractive index between the mobile phase and the eluting sample components. The resulting signal is proportional to the concentration of the analyte, allowing for accurate quantification.

Experimental Protocols

Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

-

Data acquisition and processing software.

-

Analytical column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.

-

Solvents: Methanol (B129727) (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

-

This compound reference standard.

-

Standard laboratory glassware and equipment (e.g., volumetric flasks, pipettes, analytical balance).

-

Syringe filters (0.22 µm or 0.45 µm).

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of methanol and water in a 60:40 (v/v) ratio containing 0.1% trifluoroacetic acid. Degas the mobile phase before use to prevent pump cavitation and baseline noise.

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1.0 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 0.01 - 1.0 mg/mL.

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in the mobile phase.

-

The solution may require sonication to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system. This step is crucial to prevent clogging of the HPLC column and to ensure the longevity of the system.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Trifluoroacetic Acid (60:40:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

| Detector Temperature | 30 °C |

| Injection Volume | 10 µL |

Method Validation

The developed HPLC-RID method was validated for linearity, limit of detection (LOD), precision, and accuracy.

| Validation Parameter | Result |

| Linearity Range | 0.01 - 1.0 mg/mL |

| Correlation Coefficient (R²) | 0.9994 |

| Regression Equation | Y = 74584X + 2899.3 |

| Limit of Detection (LOD) | 0.008 mg/mL |

| Precision (RSD) | 0.86% (n=9) |

| Average Spike Recovery | 100.23% |

| Recovery RSD | 0.65% (n=9) |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the quantification of this compound and the logical relationship of the HPLC-RID system components.

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationship of HPLC-RID system components.

Conclusion

The described HPLC-RID method provides a straightforward, precise, and accurate approach for the quantification of this compound. The method has been successfully validated and is suitable for routine analysis in quality control laboratories and for research purposes in various industries. The provided experimental protocol and workflow diagrams offer a clear guide for researchers, scientists, and drug development professionals to implement this analytical technique effectively.

Application Notes and Protocols: Synthesis of Biodegradable Polyesters from Aleuritic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biodegradable polyesters derived from aleuritic acid, a renewable resource obtained from shellac. The methodologies outlined below are based on established non-catalyzed melt-condensation polymerization techniques, offering a straightforward and scalable approach to producing these versatile biomaterials. The resulting polyesters exhibit properties suitable for a range of applications, including drug delivery systems and biodegradable packaging.

Overview of this compound-Based Polyesters

This compound (9,10,16-trihydroxyhexadecanoic acid) is a valuable, naturally occurring monomer for the synthesis of biodegradable polyesters.[1][2][3] Its three hydroxyl groups and one carboxylic acid group allow for the formation of cross-linked or linear polymers through esterification.[4] The synthesis of polyesters from this compound can be achieved through a direct and scalable route involving non-catalyzed melt-condensation polymerization in air.[1] This method is advantageous as it avoids the use of potentially toxic catalysts and harsh solvents.

The properties of the resulting polyaleuritate can be tailored by controlling the reaction conditions, such as temperature and time. These polyesters are known for their good water barrier properties and biocompatibility, making them promising candidates for applications in food packaging and drug delivery.

Experimental Protocols

Non-Catalyzed Melt-Condensation Polymerization of this compound

This protocol describes the synthesis of a biodegradable polyester (B1180765) film from this compound via a non-catalyzed melt-condensation reaction.

Materials:

-

This compound (9,10,16-trihydroxyhexadecanoic acid)

-

Petri dishes or other suitable heat-resistant molds

-

Oven

Procedure:

-

Place a known quantity of this compound powder into a petri dish or mold.

-

Heat the this compound in an oven at a controlled temperature. A common temperature used is 150°C.

-

The polymerization reaction will proceed via melt-condensation, with the release of water as a byproduct.

-

The reaction time can be varied to control the extent of polymerization and the properties of the resulting polyester. Reaction times can range from several hours to 24 hours.

-

After the desired reaction time, the oven is cooled to room temperature.

-

The resulting solid polyester film can then be carefully removed from the mold for characterization.

Workflow Diagram:

Caption: Non-catalyzed melt-condensation polymerization workflow.

Synthesis of Poly(this compound) using a Tin Catalyst

For achieving a higher molecular weight polymer, a tin-based catalyst can be employed. This protocol is based on a method for synthesizing poly(this compound) (PAA) with a weight average molecular weight of approximately 120,000.

Materials:

-

This compound

-

Tin catalyst (e.g., stannous octoate)

-

Solvents for reaction and purification

-

Apparatus for dehydropolycondensation

Procedure:

-

Protection of Hydroxyl Groups: Protect the 9 and 10-hydroxyl groups of this compound using 2,2-dimethoxypropane to form a protected monomer (Pro.AL). This step is crucial for achieving a linear polyester.

-

Polymerization: The protected this compound is then polymerized via dehydropolycondensation using a tin catalyst. The reaction is typically carried out at an elevated temperature under vacuum to remove the water byproduct and drive the reaction towards a higher molecular weight polymer.

-

Deprotection: After polymerization, the protecting groups are removed from the linear protected polythis compound (PAL) to yield the final poly(this compound) (PAA).

-

Purification: The synthesized PAA is then purified to remove any remaining catalyst and unreacted monomers.

Workflow Diagram:

References

Aleuritic Acid: A Versatile Precursor for the Synthesis of the valuable fragrance Civetone

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Civetone (B1203174), a macrocyclic ketone ((Z)-cycloheptadec-9-en-1-one), is a highly valued ingredient in the fragrance industry, prized for its characteristic warm, sensual, and long-lasting musk odor. Historically, it was obtained from the glandular secretions of the African civet cat, a practice that is now largely obsolete due to ethical and sustainability concerns. The chemical synthesis of civetone has therefore become a critical endeavor. Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, has emerged as a readily available and versatile natural precursor for the synthesis of civetone and other valuable macrocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of civetone from this compound, focusing on key chemical transformations and providing quantitative data for comparison.

Synthetic Strategy Overview

The primary synthetic route from this compound to civetone involves a multi-step process. The initial phase focuses on the transformation of the C16 this compound backbone into a C18 dicarboxylic acid, specifically (Z)-9-octadecene-1,18-dioic acid. This intermediate then undergoes a crucial macrocyclization reaction to form the 17-membered ring of the civetone precursor. Finally, a decarboxylation step yields the desired civetone.

Several methods can be employed for the critical macrocyclization step, including the Dieckmann condensation, Acyloin condensation, and Thorpe-Ziegler cyclization. This document will detail the protocols for the Dieckmann and Acyloin condensation routes.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of civetone from this compound.

Table 1: Synthesis of (Z)-9-Octadecene-1,18-dioic Acid from this compound

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Esterification | This compound | Methanol (B129727), H₂SO₄ (cat.) | Methyl aleuritate | ~95% |

| 2 | Oxidative Cleavage | Methyl aleuritate | Periodic acid, Pyridinium chlorochromate (PCC) | Methyl 8-formyloctanoate & Methyl 7-formylheptanoate | Not Isolated |

| 3 | Wittig Reaction | Methyl 8-formyloctanoate & Methyl 7-formylheptanoate | Wittig reagents derived from corresponding phosphonium (B103445) salts | Dimethyl (Z)-9-octadecenedioate | Good yields reported[1] |

| 4 | Hydrolysis | Dimethyl (Z)-9-octadecenedioate | Aqueous NaOH, followed by HCl | (Z)-9-Octadecene-1,18-dioic Acid | High |

Table 2: Macrocyclization of (Z)-9-Octadecene-1,18-dioic Acid Derivatives

| Method | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Ti-Dieckmann Condensation | Dimethyl (Z)-9-octadecenedioate | TiCl₄, Et₃N or Bu₃N | 2-Methoxycarbonyl-(Z)-cycloheptadec-9-en-1-one | Not explicitly stated, but the reaction is described as efficient.[2][3] |

| Acyloin Condensation | Diethyl (Z)-9-octadecenedioate | Sodium metal, Trimethylsilyl chloride | 2-Hydroxy-(Z)-cycloheptadec-9-en-1-one | Good to excellent yields for large rings (>70%)[4] |

Table 3: Final Conversion to Civetone

| Method | Starting Material | Key Reagents | Product | Typical Yield (%) |

| Decarboxylation | 2-Methoxycarbonyl-(Z)-cycloheptadec-9-en-1-one | Aqueous acid or base, heat | (Z)-Civetone | High |

| Reduction of Acyloin | 2-Hydroxy-(Z)-cycloheptadec-9-en-1-one | Zn(Hg), HCl (Clemmensen reduction) or similar methods | (Z)-Civetone | High |

Experimental Protocols

Protocol 1: Synthesis of (Z)-9-Octadecene-1,18-dioic Acid from this compound

This protocol outlines a general synthetic sequence. Specific conditions may require optimization.

Step 1: Esterification of this compound

-

Suspend this compound in anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product, methyl aleuritate, with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Oxidative Cleavage and Wittig Reaction (Illustrative) Note: This is a generalized representation. The specific Wittig reagents and conditions will determine the stereochemistry of the double bond.

-

The diol of methyl aleuritate is protected, and the terminal hydroxyl group is oxidized to an aldehyde.

-

The resulting aldehyde undergoes a Wittig reaction with a suitable phosphorane to introduce the second ester functionality and form the unsaturated C18 chain.

-

Deprotection of the diol and subsequent oxidative cleavage (e.g., with periodic acid) yields two different aldehyde-ester fragments.

-

A subsequent Wittig reaction between these fragments can be employed to form the C18 backbone with the desired (Z)-alkene geometry.

Step 3: Hydrolysis to (Z)-9-Octadecene-1,18-dioic Acid

-

Dissolve the diester from the previous step in a mixture of methanol and aqueous sodium hydroxide.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Macrocyclization via Ti-Dieckmann Condensation[2]

Materials:

-

Dimethyl (Z)-9-octadecenedioate

-

Titanium tetrachloride (TiCl₄)

-

Triethylamine (Et₃N) or Tributylamine (Bu₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve dimethyl (Z)-9-octadecenedioate in anhydrous DCM under a nitrogen atmosphere. The concentration is typically in the range of 100-300 mM.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of TiCl₄ in DCM to the stirred solution.

-

Subsequently, add a solution of Et₃N or Bu₃N in DCM dropwise over a period of 1-3 hours.

-

Stir the reaction mixture at 0-5 °C for an additional 1-3 hours.

-

Quench the reaction by slowly adding 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product, 2-methoxycarbonyl-(Z)-cycloheptadec-9-en-1-one, by column chromatography on silica gel.

Protocol 3: Macrocyclization via Acyloin Condensation

Materials:

-

Diethyl (Z)-9-octadecenedioate

-

Sodium metal, finely dispersed

-

Anhydrous toluene (B28343) or xylene

-

Trimethylsilyl chloride (TMSCl)

-

Hydrochloric acid (aqueous)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a high-speed stirrer, reflux condenser, and nitrogen inlet, place a dispersion of sodium metal in anhydrous toluene.

-

Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring.

-

A solution of diethyl (Z)-9-octadecenedioate and TMSCl in anhydrous toluene is added dropwise to the refluxing suspension over several hours.

-

Continue refluxing for an additional 1-2 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and cautiously add a mixture of ethanol (B145695) and water to quench the excess sodium.

-

Acidify the mixture with aqueous hydrochloric acid to hydrolyze the silyl (B83357) enol ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting acyloin, 2-hydroxy-(Z)-cycloheptadec-9-en-1-one, by column chromatography or distillation under high vacuum.

Protocol 4: Final Conversion to Civetone

From 2-Methoxycarbonyl-(Z)-cycloheptadec-9-en-1-one (Decarboxylation):

-

Dissolve the purified β-keto ester in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid, or an aqueous base).

-

Heat the mixture to reflux for several hours until decarboxylation is complete (monitored by TLC or gas chromatography).

-

Cool the reaction mixture and neutralize if necessary.

-

Extract the civetone with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude civetone by column chromatography or distillation.

From 2-Hydroxy-(Z)-cycloheptadec-9-en-1-one (Reduction of Acyloin):

-

The purified acyloin is subjected to a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a similar reduction method to remove the hydroxyl group.

-

After the reaction is complete, the mixture is worked up by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude civetone is then purified as described above.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways from this compound to Civetone.

Caption: Workflow for Ti-Dieckmann Condensation.

Conclusion

This compound serves as a cost-effective and renewable starting material for the synthesis of the valuable fragrance ingredient, civetone. The synthetic routes described, particularly the efficient Ti-Dieckmann condensation for macrocyclization, offer practical and scalable methods for researchers and professionals in the chemical industry. The provided protocols and data serve as a comprehensive guide for the successful synthesis of civetone from this natural precursor. Further optimization of reaction conditions and exploration of alternative cyclization methods may lead to even more efficient and sustainable synthetic pathways.

References

Application Notes and Protocols: Aleuritic Acid-Based Nanoparticles for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of aleuritic acid-based nanoparticles as a promising platform for drug delivery. This compound, a major component of shellac, offers biocompatibility and biodegradability, making it an attractive material for developing novel nanocarriers. This document outlines methodologies for nanoparticle synthesis, drug loading, and characterization, supported by quantitative data and visual workflows to guide researchers in this field.

Introduction to this compound in Nanomedicine

This compound (9,10,16-trihydroxyhexadecanoic acid) is a polyhydroxy fatty acid that can be sourced from natural resins. Its unique chemical structure, featuring multiple hydroxyl groups and a terminal carboxylic acid, provides opportunities for forming self-assembled nanostructures or for conjugation with other polymers to create robust drug delivery systems. These nanoparticles can encapsulate therapeutic agents, potentially enhancing their solubility, stability, and targeted delivery to specific sites within the body. The biocompatible nature of this compound and its degradation into non-toxic products are significant advantages for pharmaceutical applications.

Nanoparticle Formulation Strategies

Several methods can be employed to formulate this compound-based nanoparticles. The choice of method often depends on the desired particle characteristics and the properties of the drug to be encapsulated.

Self-Assembled this compound Nanoparticles